4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde
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Overview
Description
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde is a heterocyclic compound that features a quinazoline core substituted with a pyridin-3-ylmethylamino group and an aldehyde functional group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or through the condensation of 2-aminobenzonitrile with formamide.
Introduction of the Pyridin-3-ylmethylamino Group: The pyridin-3-ylmethylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization and substitution steps, and ensuring high yields and purity through process optimization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridin-3-ylmethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carboxylic acid.
Reduction: 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-methanol.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of molecular probes for studying cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a valuable compound in the development of anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-2-ylmethyl)amino)quinazoline-6-carbaldehyde
- 4-((Pyridin-4-ylmethyl)amino)quinazoline-6-carbaldehyde
- 4-((Pyridin-3-ylmethyl)amino)quinazoline-6-methanol
Uniqueness
4-((Pyridin-3-ylmethyl)amino)quinazoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridin-3-ylmethylamino group enhances its binding affinity to biological targets, making it more effective in medicinal applications compared to its analogs .
Properties
CAS No. |
648449-14-3 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C15H12N4O/c20-9-11-3-4-14-13(6-11)15(19-10-18-14)17-8-12-2-1-5-16-7-12/h1-7,9-10H,8H2,(H,17,18,19) |
InChI Key |
VOKBUHOGXMXKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Origin of Product |
United States |
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